molecular formula C16H15ClF2N2O3S B2886191 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448061-08-2

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2886191
CAS No.: 1448061-08-2
M. Wt: 388.81
InChI Key: HGWRPAAGJZLHPX-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety linked via an ether bond. The presence of the difluorophenyl sulfonyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a chloropyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-2-((1-((2,4-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl sulfonyl group and the specific positioning of the chloro and piperidine moieties contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRPAAGJZLHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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